molecular formula C13H8N2O B1590245 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile CAS No. 15058-15-8

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Cat. No. B1590245
CAS RN: 15058-15-8
M. Wt: 208.21 g/mol
InChI Key: GBJXKRIRSDZFGG-UHFFFAOYSA-N
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Description

“2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” is a chemical compound with the molecular formula C13H8N2O . It has an average mass of 208.215 Da and a monoisotopic mass of 208.063660 Da . The compound is also known by its IUPAC name, "2-(2-methyl-4H-chromen-4-ylidene)malononitrile" .


Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for the compound is 1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.7±42.0 °C at 760 mmHg, and a flash point of 131.5±20.7 °C . It has a molar refractivity of 57.6±0.3 cm3, a polar surface area of 57 Å2, and a molar volume of 167.2±3.0 cm3 .

Scientific Research Applications

Application in Fluorescent Probes

  • Scientific Field: Chemistry, specifically in the development of fluorescent probes .
  • Summary of the Application: This compound is used in the synthesis of a near-infrared multiphoton fluorescent probe for the selective detection of cysteine .
  • Methods of Application or Experimental Procedures: The synthesis of the probe involves several steps, including the preparation of 2-methyl-4H-chromen-4-one and the reaction with malononitrile to form 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
  • Results or Outcomes: The resulting probe has been successfully used for the selective detection of cysteine .

Application in the Detection of Pyrophosphate Anion

  • Scientific Field: Chemistry, specifically in the development of sensors for the detection of pyrophosphate anion .
  • Summary of the Application: This compound is used in the synthesis of a novel near-infrared fluorescent turn-on sensor for the detection of pyrophosphate anion in a complete water system .
  • Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
  • Results or Outcomes: The resulting sensor has been successfully used for the detection of pyrophosphate anion in a complete water system .

Application in the Synthesis of Fluorescent Dyes

  • Scientific Field: Organic Chemistry, specifically in the synthesis of fluorescent dyes .
  • Summary of the Application: This compound is used as an intermediate in the synthesis of various organic compounds, such as heterocyclic compounds and fluorescent dyes .
  • Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
  • Results or Outcomes: The resulting fluorescent dyes have been successfully used in various applications .

Application in the Detection of Cu2+ Ions

  • Scientific Field: Analytical Chemistry, specifically in the development of sensors for the detection of Cu2+ ions .
  • Summary of the Application: This compound is used in the synthesis of a novel near-infrared fluorescent turn-on sensor for the detection of Cu2+ ions .
  • Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
  • Results or Outcomes: The resulting sensor has been successfully used for the detection of Cu2+ ions .

Application in the Synthesis of Various Organic Compounds

  • Scientific Field: Organic Chemistry, specifically in the synthesis of various organic compounds .
  • Summary of the Application: This compound is often used as an intermediate in organic synthesis. Due to its structure containing chromene and nitrile groups, it can be used to synthesize a variety of organic compounds, such as heterocyclic compounds and fluorescent dyes .
  • Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
  • Results or Outcomes: The resulting organic compounds have been successfully used in various applications .

Application in the Development of New Drug Candidates

  • Scientific Field: Medicinal Chemistry, specifically in the development of new drug candidates .
  • Summary of the Application: Compounds containing the 2H/4H-chromene scaffold, such as 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile, exhibit noteworthy potency in various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
  • Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
  • Results or Outcomes: The resulting compounds have shown promising results in various biological activities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

Based on the available information, “2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” and related compounds have potential applications in organic solar cells due to their ability to form a powerful push-pull structure that induces effective intramolecular charge transport (ICT) and enhanced optical absorption .

properties

IUPAC Name

2-(2-methylchromen-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXKRIRSDZFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528971
Record name (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

CAS RN

15058-15-8
Record name (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
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2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
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2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
Reactant of Route 4
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2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
Reactant of Route 5
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
Reactant of Route 6
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Citations

For This Compound
84
Citations
DG Kim, HC Jin, RD Maduwu, SA Salma, DK Moon… - Dyes and …, 2019 - Elsevier
A series of new acceptor-donor-acceptor (ADA) type conjugated small-molecule-dyes based on indacenodithieno[3,2-b]thiophene (IDTT) and 2-(2-methyl-4H-chromen-4-ylidene)…
Number of citations: 9 www.sciencedirect.com
KS Levchenko, KA Chudov, EV Zinoviev… - Tetrahedron …, 2019 - Elsevier
A series of new chromophores based on 4-(dicyanomethylene)-2-vinyl 4H-chromenes was synthesized and their physical properties (UV–Vis, NMR, mass spectrometry) were studied. …
Number of citations: 4 www.sciencedirect.com
KS Levchenko, KA Chudov, DY Demin… - Russian Chemical …, 2019 - Springer
New derivatives of 2-(4-vinylchromen-2-ylidene)malononitrile and 2-(2-vinylchromen-4-ylidene)malononitrile were synthesized using the Knoevenagel reaction of 2-(4-methyl-chromen-…
Number of citations: 2 link.springer.com
SA Salma, RFB Nasrun - 한국고분자학회학술대회연구논문초록집, 2021 - dbpia.co.kr
Two new acceptor-donor-acceptor (ADA) type conjugated small molecule donors, denoted as IDTT-CMCN and IDTT-HT-CMCN, based on indacenodithieno[3,2-b]thiophene (IDTT) and …
Number of citations: 0 www.dbpia.co.kr
Y Duan, G Gou, J Xu, Y Hu, F Cheng - Journal of Photochemistry and …, 2019 - Elsevier
A new “turn-on” fluorescent probe, DCM-q, was synthesized for the selective recognition of cysteine (Cys). DCM-q was obtained by connecting 2-(2-methyl-4H-chromen-4-ylidene) …
Number of citations: 5 www.sciencedirect.com
G Noirbent, C Pigot, TT Bui, S Péralta, M Nechab… - Dyes and …, 2021 - Elsevier
A series of chromophores was designed and synthesized using 2-(3-cyano-4,5,5-trimethylfuran-2 (5H) -ylidene) malononitrile (TCF) as the electron acceptor and differing from each …
Number of citations: 29 www.sciencedirect.com
QAK Nisa, RFB Nasrun, SA Salma - 한국공업화학회연구논문초록집, 2022 - cheric.org
In organic solar cells, we have synthesized new acceptor-donor-acceptor conjugatedsmall-molecule dyes derived from IDTT and CMCN. These are named IDTT-CMCN andIDTT-HT-…
Number of citations: 2 www.cheric.org
이준호, 진호철, 정미진 - 한국공업화학회연구논문초록집, 2019 - papersearch.net
IDTT-CMCN, IDTT-HT-CMCN were synthesized for novel organic solar cells based on indacenodithieno[3,2-b]thiophene (IDTT) and 2-(2- methyl-4H-chromen-4-ylidene)malononitrile (…
Number of citations: 0 papersearch.net
이준호, 정미진, 진호철, 손동환 - 한국공업화학회연구논문 …, 2019 - papersearch.net
A new push-pull type of conjugated small-molecule-dyes, IDTT-CMCN and IDTT-HT-CMCN, based on indacenodithieno[3,2-b]thiophene (IDTT) and 2-(2-methyl-4H-chromen-4-ylidene)…
Number of citations: 0 papersearch.net
RFB Nasrun, SA Salma, QAK Nisa - 한국공업화학회연구논문초록집, 2022 - cheric.org
Two conjugated small-molecule-dyesbased on indacenodithieno [3, 2-b] thiophene (IDTT) and 2-(2-methyl-4H-chromen-4-ylidene) malononitrile (CMCN), named IDTT-CMCN and IDTT-…
Number of citations: 2 www.cheric.org

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